
N-(1-(furan-2-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(furan-2-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FPA, and it is a synthetic derivative of the natural compound, curcumin. FPA has been shown to possess various biological activities, including anticancer, anti-inflammatory, and antioxidant effects.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Furan derivatives, including our compound of interest, have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The inclusion of the furan nucleus in the molecular structure is a key synthetic strategy in the development of new antibacterial drugs. This is due to the furan derivatives’ ability to combat microbial resistance, which is a growing global issue .
Antifungal and Antiviral Uses
In addition to antibacterial effects, furan compounds exhibit antifungal and antiviral activities. This makes them valuable in the research and development of treatments for infections caused by fungi and viruses. The diverse structural reactions and synthetic methods available for furan derivatives expand the possibilities for creating novel antifungal and antiviral agents .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of furan derivatives are well-documented. These compounds can be used to alleviate inflammation and pain, which is beneficial in the treatment of various chronic conditions. Research into the specific mechanisms of action can lead to the development of new classes of anti-inflammatory and analgesic medications .
Anticancer Research
Furan derivatives have shown promise in anticancer research due to their ability to inhibit the growth of cancer cells. The study of N-[1-(furan-2-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide in this context could lead to the discovery of new therapeutic agents for cancer treatment .
Neuroprotective Properties
Research has indicated that furan derivatives can have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Parkinson’s disease. The exploration of these properties in our compound could contribute to the development of drugs that protect nerve cells from damage .
Plant Chemical Defense
Furan derivatives are also significant in the field of plant science, where they can be used to enhance plant chemical defenses without causing autotoxicity. Controlled hydroxylations of these compounds allow plants to defend against herbivores while avoiding self-harm, which is a critical aspect of plant survival and productivity .
Antidepressant and Anti-anxiolytic Applications
The potential antidepressant and anti-anxiolytic effects of furan derivatives make them candidates for the development of new mental health medications. Their use in treating depression and anxiety disorders could be a significant area of pharmaceutical research .
Anti-ulcer and Gastroprotective Effects
Lastly, furan derivatives have been used for their anti-ulcer properties, providing gastroprotective effects. This application is crucial in the development of treatments for gastrointestinal diseases, offering a potential avenue for research into new therapeutic options .
Propiedades
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-12(10-13-6-5-9-20-13)17-16(18)11-21-15-8-4-3-7-14(15)19-2/h3-9,12H,10-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFRJVBGFPBENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2595247.png)
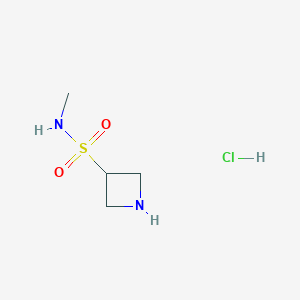
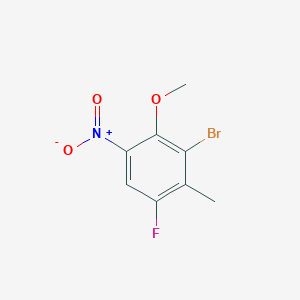
![1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2595250.png)
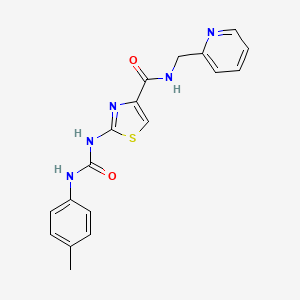
![7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2595252.png)
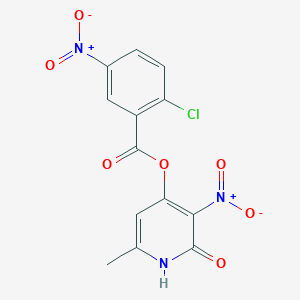
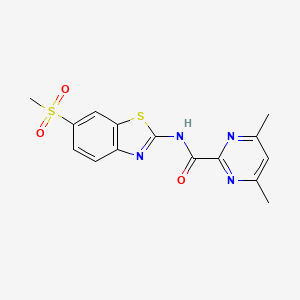
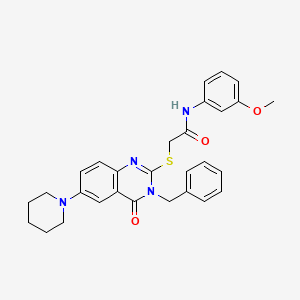
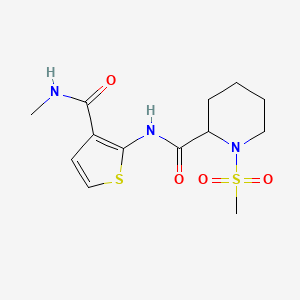
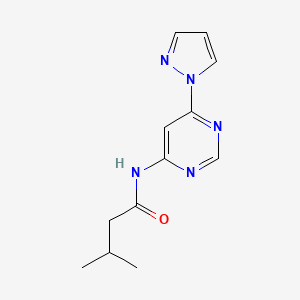
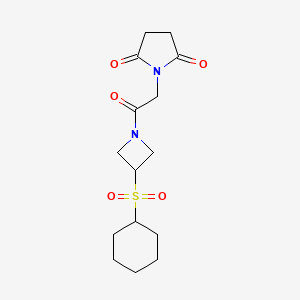
![N-cyclohexyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2595266.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzenesulfonamide](/img/structure/B2595267.png)